1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
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Overview
Description
1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, a secondary amine, and a ketone are reacted together under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine derivative.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction, where the intermediate compound is treated with a suitable reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, which can be further utilized in various applications.
Scientific Research Applications
1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Uniqueness
1-{1-[(2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-PHENYLPIPERAZINE is unique due to its specific structural features, which confer distinct biological activities and synthetic utility compared to other piperazine derivatives. Its combination of the methoxyphenyl and phenylpiperazine moieties provides a unique pharmacophore that can be exploited for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H31N3O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3O/c1-27-23-10-6-5-7-20(23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-8-3-2-4-9-21/h2-10,22H,11-19H2,1H3 |
InChI Key |
GZQINONVIBFLDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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